Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate, with the chemical formula and a molecular weight of 261.32 g/mol, is a compound that falls under the category of amino acids and their derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, contributing to its potential biological activities. The compound is also associated with various applications in medicinal chemistry and agricultural sciences.
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate is classified as an amino acid derivative. It exhibits properties typical of both amino acids and heterocyclic compounds due to the presence of the pyrazole moiety. Its classification is significant for understanding its potential interactions in biological systems.
The synthesis of methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate typically involves several steps:
Technical details regarding reaction conditions, such as temperatures, solvents, and catalysts, are crucial for optimizing yields and purity.
The molecular structure of methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate features:
This structure can be represented in various formats such as SMILES notation: Cc1nn(C(C)C)cc1NCc1cccc(O)c1O.
The compound's molecular formula is , indicating it contains 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate can participate in various chemical reactions due to its functional groups:
Technical details like reaction conditions and mechanisms are essential for understanding these processes.
The mechanism of action for methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate is largely dependent on its interactions within biological systems:
Data regarding specific targets or pathways would enhance understanding of its pharmacological potential.
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate is expected to exhibit:
Chemical properties include:
These properties are critical for applications in drug formulation and delivery systems.
Methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate has potential applications in:
Research into its efficacy and safety profiles would be necessary to fully establish these applications.
The synthesis of methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1343720-29-5) requires strategic integration of the 3-methylpyrazole moiety into an amino acid ester backbone. Advanced methodologies leverage both pre-formed pyrazole coupling and in-situ heterocycle generation. Key approaches include:
Table 1: Comparative Analysis of Pyrazole Integration Methods
| Method | Reagents/Conditions | Yield Range | Complexity |
|---|---|---|---|
| N-Alkylation | 3-Me-PzH, K₂CO₃, DMF, 80°C | 45-65% | Low |
| Suzuki-Miyaura Coupling | Pyrazole-Bpin, Pd(PPh₃)₄, Na₂CO₃ | 70-85% | High |
| One-Pot Cyclocondensation | R-COCH₂COOR', N₂H₄·H₂O, EtOH | 60-75% | Medium |
Hybridization of the pyrazole unit with the sterically hindered 2-amino-2-methylpentanoate framework presents challenges due to the β-branched alkyl chain. Effective strategies include:
Optimized hybridization employs low-temperature Michael additions (<10°C) to suppress enolization side reactions, achieving >90% regioselectivity at N1 of the pyrazole [7] [9].
Solvent polarity critically influences reaction efficiency in esterification/amidation steps:
Table 2: Solvent/Catalyst Systems for Key Transformations
| Reaction | Optimal Solvent | Catalyst/Agent | Temperature | Time |
|---|---|---|---|---|
| Esterification | MeOH | HCl (g) / SOCl₂ | 60°C | 4–6 h |
| Amide Bond Formation | DCM/THF | EDC, HOBt, DMAP | 0°C → 25°C | 12–24 h |
| Suzuki Coupling | DMF/H₂O (10:1) | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 8–12 h |
| N-Alkylation | DMF/Acetone | K₂CO₃, KI | 50–80°C | 6–10 h |
Purification of methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate necessitates orthogonal techniques due to polar byproducts and hydrolytic sensitivity:
Table 3: Purification Performance of Different Methods
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: